![molecular formula C19H12F3N5O3 B3018136 3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 895094-47-0](/img/structure/B3018136.png)
3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H12F3N5O3 and its molecular weight is 415.332. The purity is usually 95%.
BenchChem offers high-quality 3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have been explored for their corrosion inhibition properties. For instance, derivatives such as 5-((2-methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol and its analogs have demonstrated effective corrosion inhibition on mild steel in sulfuric acid, indicated by an increase in charge transfer resistance and protective layer formation on the metal surface. This suggests potential applications in protecting industrial equipment and infrastructure from corrosive damage (Ammal, Prajila, & Joseph, 2018).
Antioxidant Activities
The antioxidant potential of 1,3,4-oxadiazole derivatives has been investigated, showing significant activities in vitro. Novel series of 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles have been synthesized, with specific derivatives exhibiting high antioxidant activities. This highlights their potential as leads for the development of new antioxidant agents (Rabie, Tantawy, & Badr, 2016).
Imaging Probes for Alzheimer's Disease
Benzoxazole derivatives, structurally related to 1,3,4-oxadiazoles, have been synthesized and evaluated as potential PET imaging probes for detecting cerebral β-amyloid plaques in Alzheimer's disease. These compounds demonstrated high affinity for β-amyloid aggregates and promising in vivo and ex vivo imaging capabilities in animal models, suggesting a research application in the diagnosis and study of Alzheimer’s disease progression (Cui et al., 2012).
Photoluminescent Materials
1,3,4-Oxadiazole derivatives have been synthesized and characterized for their mesomorphic behavior and photoluminescent properties, showing potential as materials for organic electronics. The derivatives exhibited wide mesomorphic temperature ranges and strong blue fluorescence emissions, indicating their applicability in the development of photoluminescent materials and devices (Han, Wang, Zhang, & Zhu, 2010).
Antimicrobial Agents
Research has shown that Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. This points to the potential application of these compounds in the development of new antimicrobial agents for treating infections (Bhat, Al-Omar, & Siddiqui, 2013).
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[5-methyl-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N5O3/c1-10-16(24-26-27(10)13-4-2-3-12(8-13)19(20,21)22)18-23-17(25-30-18)11-5-6-14-15(7-11)29-9-28-14/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLMVGNEOCBLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

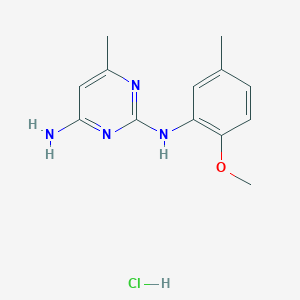
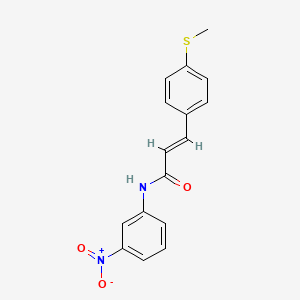


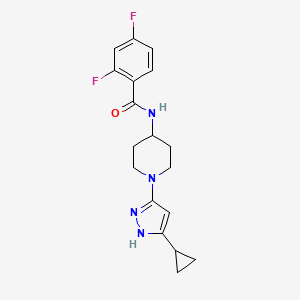
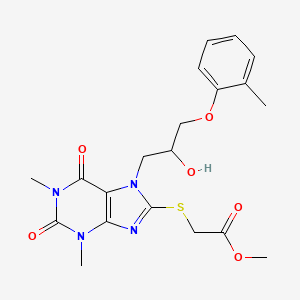
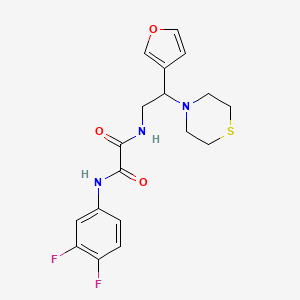
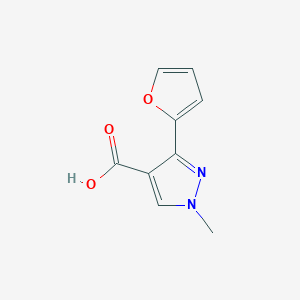
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B3018070.png)

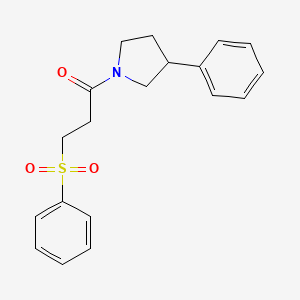

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylbenzyl)propanamide](/img/no-structure.png)
